6-Methyl-1-phenyl-1H-indazole
CAS No.: 838820-88-5
Cat. No.: VC3926668
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 838820-88-5 |
|---|---|
| Molecular Formula | C14H12N2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 6-methyl-1-phenylindazole |
| Standard InChI | InChI=1S/C14H12N2/c1-11-7-8-12-10-15-16(14(12)9-11)13-5-3-2-4-6-13/h2-10H,1H3 |
| Standard InChI Key | KOLVEZZJSXBNIT-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C=NN2C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC2=C(C=C1)C=NN2C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
6-Methyl-1-phenyl-1H-indazole belongs to the indazole family, featuring a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Key structural attributes include:
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Methyl group at position 6: Enhances lipophilicity and influences metabolic stability.
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Phenyl group at position 1: Contributes to π-π stacking interactions in biological targets.
The compound’s IUPAC name is 6-methyl-1-phenylindazole, and its SMILES notation is CC1=CC2=C(C=C1)C=NN2C3=CC=CC=C3 . The InChIKey KOLVEZZJSXBNIT-UHFFFAOYSA-N provides a unique identifier for computational studies .
Table 1: Physicochemical Properties of 6-Methyl-1-phenyl-1H-indazole
| Property | Value |
|---|---|
| Molecular Weight | 208.26 g/mol |
| logP (Partition Coefficient) | 3.6 |
| Hydrogen Bond Acceptors | 1 |
| Polar Surface Area | 17.8 Ų |
| Rotatable Bond Count | 1 |
These properties suggest moderate lipophilicity, favoring membrane permeability, and a compact structure suitable for drug design .
Spectroscopic Data
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NMR: -NMR (CDCl, 300 MHz) reveals signals at δ 2.44 (s, CH-6), 7.34–7.61 (m, aromatic protons) .
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Mass Spectrometry: ESI-MS shows a prominent ion at m/z 208.10 ([M+H]) .
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via Fischer indazole synthesis or transition metal-catalyzed cyclization. A representative approach involves:
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Cyclocondensation: Reacting 4-methylphenylhydrazine with substituted benzaldehydes under acidic conditions .
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Microwave-Assisted Reactions: Accelerating reaction kinetics and improving yields (e.g., 80–88% yield using AgNTf and Cu(OAc) in 1,2-dichloroethane at 80°C) .
Recent Advances
Comparative Analysis with Analogues
Table 2: Structurally Related Indazole Derivatives
| Compound Name | CAS Number | Similarity Score | Key Differences |
|---|---|---|---|
| 5-Bromo-3-methyl-1H-indazole | 7746-27-2 | 0.98 | Bromine at position 5 |
| 6-Bromo-3-methoxy-1-phenyldiazole | 1332527-03-3 | 0.94 | Methoxy group at position 3 |
| 4-Bromo-5-methyl-1-phenyldiazole | 1809168-69-1 | 0.94 | Bromine at position 4 |
Substituents at positions 3, 4, and 5 significantly alter bioactivity and pharmacokinetics, underscoring the importance of substituent engineering .
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